2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid
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Overview
Description
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of phenylacetic acid, featuring a benzyloxy group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(benzyloxy)-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 2-[2-(carboxy)phenyl]-4-methoxybenzoic acid.
Reduction: Formation of 2-[2-(benzyloxy)-4-hydroxyphenyl]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the methoxy group.
2-Benzyloxyphenylacetic acid: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(4-methoxy-2-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-14-8-7-13(9-16(17)18)15(10-14)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18) |
InChI Key |
XOKSFWXNWWRRAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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